molecular formula C10H12N2O2 B071290 3,3-Dimethyl-6-nitroindoline CAS No. 179898-72-7

3,3-Dimethyl-6-nitroindoline

Cat. No. B071290
M. Wt: 192.21 g/mol
InChI Key: OBRVKOVWGSBITQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-Dimethyl-6-nitroindoline derivatives often involves nitration reactions where nitro groups are introduced into indoline compounds. For example, nitration with a KNO3 + H2SO4 mixture of dimethyl-indoles proceeds strictly selectively, forming 6-nitro derivatives, which can then be further manipulated to synthesize aminoindoles and other related compounds (Yamashkin, Artaeva, & Alyamkina, 2010). Additionally, compounds similar to 3,3-Dimethyl-6-nitroindoline have been synthesized starting from L-phenylalanine, demonstrating the versatility of nitration reactions in the synthesis of complex organic molecules (Liu, Qian, & Chen, 2010).

Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-6-nitroindoline and its derivatives has been extensively studied using various spectroscopic techniques. High-resolution mass spectrometry and 1H NMR spectroscopy are common tools for establishing the chemical structure of nitroindoline derivatives (Seng, McConnell, & Mower, 1990). Crystallography reports, such as those by Polyakova et al. (2017), provide detailed insights into the crystal structure of similar compounds, highlighting the importance of structural analysis in understanding the properties and reactivity of these molecules (Polyakova et al., 2017).

Chemical Reactions and Properties

3,3-Dimethyl-6-nitroindoline undergoes various chemical reactions, such as nitration, reduction, and coupling, to form a wide range of compounds with potential applications in medicinal chemistry and material science. The study of these reactions provides valuable information on the reactivity and functional group transformations of nitroindoline derivatives (Milbank et al., 1999).

Scientific Research Applications

1. Photochromic Properties

  • Application Summary : 3,3-Dimethyl-6-nitroindoline is used in the synthesis of photochromic 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes . These compounds exhibit photochromic properties, which means they can change color when exposed to light.
  • Methods of Application : The introduction of a carbethoxymethyl substituent at the nitrogen atom instead of a methyl group increases the rate of dark decolorization of the photomerocyanines without appreciably affecting the spectral characteristics .
  • Results or Outcomes : The synthesized compounds exhibited increased rates of dark decolorization, which could be beneficial in applications where rapid color change is required .

2. Synthesis of 3-Nitroindoles

  • Application Summary : 3,3-Dimethyl-6-nitroindoline is used in the synthesis of 3-nitroindoles . 3-Nitroindoles are synthetically versatile intermediates but current methods for their preparation hinder their widespread application .
  • Methods of Application : Nitroenamines undergo electrochemical cyclisation to 3-nitroindoles in the presence of potassium iodide .
  • Results or Outcomes : The electrochemical cyclisation of nitroenamines to 3-nitroindoles was successful, providing a new method for the synthesis of 3-nitroindoles .

Safety And Hazards

The safety information for 3,3-Dimethyl-6-nitroindoline includes hazard statements H302 and H317 . Precautionary statements include P280 and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

properties

IUPAC Name

3,3-dimethyl-6-nitro-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRVKOVWGSBITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620817
Record name 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-6-nitroindoline

CAS RN

179898-72-7
Record name 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,3-dimethyl-6-nitroindolin-2-one (0.6 g, 3 mmol) (Mertens et al., J. Med. Chem. 30:1279, 1987) in THF (40 mL) at 0° C. under N2 was added 2.0 M solution of BH3.Me2S complex in THF (10 mL, 20 mmol). The mixture was stirred at rt for 10 h, and then quenched by addition of water (10 mL) and concentrated HCl (20 mL). The mixture was further stirred at rt for 5 h, and then basified with sat. aq. Na2CO3 and extracted with EtOAc (50 mL×3). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated to give an orange syrup.
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(3,3-Dimethyl-6-nitro-2,3-dihydro-indol-1-yl)ethanone (1.8 g, Step C) was dissolved in EtOH (50 mL), 12N HCl (50 mL) was added and the resulting mixture was heated at 70° C. overnight. After the mixture was concentrated in vacuo, it was partitioned between saturated NaHCO3 solution and EtOAc, the resulting organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford a yellow solid. MS: 193 (M+1). Calc'd. for C10H12N2O2—192.21.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

H2SO4 (1.42 kg) and 3,3-dimethylindoline HCl salt (Example 3, 200 g) were charged to a dry 5 L RB-flask under nitrogen at 20-25° C. The reaction mixture was cooled to −15 to 10° C. A solution of HNO3 (75.6 g) in water (18.89 g) was added drop-wise. The resulting reaction mixture was stirred for 1 h. The mixture was transferred into a mixture of 2.084 L of 30% NH4OH and 600 mL of water at 0-5° C. The pH was adjusted to 8-9 with NH4OH, and after the addition of 800 mL of IPAC, phases were separated. The aqueous phase was extracted with IPAC (400 mL). The combined organic phase was washed with saturated brine (400 mL) to give a solution of 3,3-dimethyl-6-nitroindoline. (190.5 g, 91%, 94 A %).
Name
Quantity
1.42 kg
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
75.6 g
Type
reactant
Reaction Step Two
Name
Quantity
18.89 g
Type
solvent
Reaction Step Two
Name
Quantity
2.084 L
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 2-bromo-N-(2-methyl-2-propenyl)-5-nitroaniline (100 mg, 0.369 mmol), Pd(OAc)2 (2 mg, 0.0073 mol), Bu4NBr (119 mg, 0.369 mmol) and triethylamine (129 mL, 0.922 mmol) in 1 mL of dry DMF under argon atmospere was heated at 80° C. for 1 h. Then sodium formate (25 mg, 0.369 mmol) was added to the reaction mixture with continued heating at 80° C. for 20 h. Water (2 mL) was added and the mixture was extracted with ethyl acetate (2×5 mL), dried (Na2SO4) and concentrated in vacuo to an oil that was subjected to flash column chromatography (silica gel, hexanes/ethyl acetate, 8:2) to give 60 mg (80%) of 3,3-dimethyl-6-nitroindoline. Data for 3,3-dimethyl-6-nitroindoline: 1H NMR (400 MHz, CDCl3) 7.60 (dd, J=8.2, 2.0, 1H), 7.35 (d, J=2.0, 1H), 7.08 (d, J=8.2, 1H), 3.98 (bs, 1H), 3.41 (s, 2H), 1.33 (s, 6H).
Name
2-bromo-N-(2-methyl-2-propenyl)-5-nitroaniline
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
119 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-6-nitroindoline
Reactant of Route 2
3,3-Dimethyl-6-nitroindoline
Reactant of Route 3
3,3-Dimethyl-6-nitroindoline
Reactant of Route 4
Reactant of Route 4
3,3-Dimethyl-6-nitroindoline
Reactant of Route 5
3,3-Dimethyl-6-nitroindoline
Reactant of Route 6
3,3-Dimethyl-6-nitroindoline

Citations

For This Compound
12
Citations
MA Gal'bershtam, NM Przhiyalgovskaya… - Chemistry of …, 1977 - Springer
A number of photochromic 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes were synthesized. The introduction of a carbethoxymethyl substituent at the …
Number of citations: 3 link.springer.com
X Wang, Y He, J Leng - Macromolecular Materials and …, 2022 - Wiley Online Library
The combination of shape memory effects and multi‐functionalities in smart materials is becoming one of the hottest research directions in the field of actuators and robotics. In this study…
Number of citations: 8 onlinelibrary.wiley.com
IB Lazarenko, NM Przhiyalgovskaya… - Chemistry of …, 1982 - Springer
A number of photochromic indoline spirochromenes with benzyl, acetonyl, and ethyl substituents attached to the nitrogen atom in the indoline part of the molecule were synthesized. The …
Number of citations: 1 link.springer.com
Y Matsumoto, R Tsuzuki, A Matsuhisa, T Yoden… - Bioorganic & medicinal …, 2000 - Elsevier
As part of a search for a new potassium channel opener, the 1,4-benzoxazine skeleton derived from the benzopyran skeleton of cromakalim, was transformed into other fused rings such …
Number of citations: 62 www.sciencedirect.com
L Ai, H Liu, R Liu, H Song, Z Song, M Nie… - Science China …, 2022 - Springer
Multicolor phosphors that respond rapidly to external stimuli are highly desirable for many applications, including lighting, optical displays and sensors. Herein, spiropyran (SP)-…
Number of citations: 12 link.springer.com
N Kaur, Y Verma, P Grewal, N Ahlawat… - Synthetic …, 2020 - Taylor & Francis
The metal-assisted synthesis of heterocyclic compounds is known to be one of the extremely developing as well as significant concepts of organic chemistry. Because of their expensive…
Number of citations: 14 www.tandfonline.com
LA Sorbera, N Serradell, J Bolos, J Bozzo… - Drugs of the …, 2006 - access.portico.org
Background Angiogenesis is a complex process defined as the formation of new blood vessels from pre-existing vessels. It is essential for the progression of solid tumor growth to more …
Number of citations: 4 access.portico.org
Y Chen, Z Chen, J Wei - ACS Applied Nano Materials, 2023 - ACS Publications
In this study, we fabricate magnetic Janus photonic crystal microbeads with multiple fluorescence colors based on photonic crystals, Fe 3 O 4 nanoparticles, and fluorescent dyes by a …
Number of citations: 2 pubs.acs.org
C Li, P Xi, T Zhao, X Wang, X Yan - Chinese Materials Conference, 2018 - Springer
A new polymer with spiropyran Spiropyran photochromic Photochromism units (SP-PMMA) was synthesized by atom transfer radical polymerization (ATRP) Atom Transfer Radical …
Number of citations: 3 link.springer.com
AI Mikhaleva, SE Korostova, AN Vasil'ev… - Chemistry of …, 1977 - Springer
In the presence of 2,2′-azobisisobutyronitrile or in the absence of an initiator alkanethiols add to 1-vinylpyrroles exclusively counter to Markovnikov's rule to give 1-(2′-alkylthioethyl)…
Number of citations: 1 link.springer.com

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